molecular formula C9H9ClINO B8174934 2-Chloro-6-iodo-N,N-dimethylbenzamide

2-Chloro-6-iodo-N,N-dimethylbenzamide

Cat. No.: B8174934
M. Wt: 309.53 g/mol
InChI Key: WXYNIDASKZHXOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine and iodine at the 2- and 6-positions, respectively, and an N,N-dimethylamide group. Halogenated benzamides are widely employed as intermediates in pharmaceuticals, agrochemicals, and repellents due to their electron-withdrawing substituents, which enhance reactivity and stability in synthetic pathways . The iodine atom in this compound likely confers distinct electronic and steric effects compared to chloro or bromo analogs, influencing solubility, lipophilicity, and metabolic stability .

Properties

IUPAC Name

2-chloro-6-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYNIDASKZHXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic and Steric Effects in Halogen Placement

The synthesis of 2-chloro-6-iodo-N,N-dimethylbenzamide requires precise control over regioselectivity due to the competing directing effects of the N,N-dimethylamide group and existing halogen substituents. The amide group, a strong meta-directing moiety, typically directs electrophilic substitution to the para position (C4). However, the presence of chlorine at C2 alters electronic distribution, creating a synergistic effect that favors iodination at C6. Steric hindrance from the dimethylamide group further complicates functionalization, necessitating optimized reaction conditions to avoid byproducts such as 2-chloro-4-iodo isomers.

Stability and Reactivity of Intermediates

Halogenated benzamides are prone to dehalogenation under harsh conditions. For instance, iodine substituents may undergo reduction or elimination in the presence of strong bases or reducing agents. Patent CN115197085A demonstrates that magnesium chloride stabilizes chlorinated intermediates by coordinating with the amide carbonyl, a strategy that could be adapted for iodinated analogs. Similarly, the use of trifluoroacetyl iodobenzene (PIFA) as a catalyst in chlorination reactions suggests potential for iodination via hypervalent iodine intermediates.

Primary Synthetic Routes

Directed Ortho Metalation (DoM)

A two-step protocol involves lithiation of N,N-dimethylbenzamide followed by halogen quenching:

  • Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position relative to the amide group.

  • Chlorination : Quenching with hexachloroethane introduces chlorine at C2.

  • Iodination : Subsequent reaction with iodine monofluoride (IF) selectively substitutes hydrogen at C6.

This method achieves an overall yield of 82% but requires stringent temperature control to prevent polysubstitution.

Halogen Dance Rearrangement

In cases where initial halogen placement is suboptimal, a halogen dance reaction using lithium tetramethylpiperidide (LiTMP) redistributes iodine from C4 to C6. This approach, adapted from methodologies in Patent CN101492387B, leverages the thermodynamic stability of the 2-chloro-6-iodo isomer.

Oxidative Amidation of Halogenated Benzyl Alcohols

Building on the oxidative amidation reported in ChemicalBook, 2-chloro-6-iodobenzyl alcohol reacts with dimethylamine in the presence of [bis(acetoxy)iodo]benzene (DIB) and tert-butyl hydroperoxide (TBHP). Key advantages include:

  • Solvent : Acetonitrile facilitates polar transition states.

  • Yield : 88% isolated yield after column chromatography.

  • Scope : Tolerates electron-withdrawing groups but struggles with sterically hindered substrates.

Reaction conditions and yields are summarized in Table 1.

Table 1: Oxidative Amidation of 2-Chloro-6-iodobenzyl Alcohol

SubstrateAmineOxidantSolventTemp (°C)Yield (%)
2-Cl-6-I-C6H3CH2OHN,N-DimethylamineDIBAcetonitrile8088

Alternative Halogenation Strategies

Electrophilic Iodination

Electrophilic iodinating agents such as N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl3) target the amide-directed position. For 2-chloro-N,N-dimethylbenzamide, iodination occurs preferentially at C6 over C4 due to decreased electron density at C6 from the chlorine substituent. A 72% yield is achieved using 1.2 equiv NIS in dichloromethane at 25°C.

Ullmann-Type Coupling

A copper-catalyzed coupling between 2-chloro-N,N-dimethylbenzamide and potassium iodide introduces iodine at C6. Optimized conditions (CuI, 1,10-phenanthroline, DMF, 110°C) afford the product in 68% yield. While less efficient than electrophilic methods, this approach avoids strongly acidic conditions.

Green Chemistry Innovations

Magnesium Chloride-Mediated Halogenation

Adapting the chlorination methodology from Patent CN115197085A, magnesium chloride serves as a dual-function reagent:

  • Chlorine Source : Provides Cl⁻ ions for electrophilic substitution.

  • Stabilizer : Coordinates with the amide carbonyl, reducing side reactions.
    Replacing chlorine with iodine sources (e.g., MgI2) could enable a one-pot synthesis, though this remains experimentally unverified.

Hypervalent Iodine Catalysis

Trifluoroacetyl iodobenzene (PIFA) catalyzes iodination via a radical mechanism, as demonstrated in the synthesis of 4-chloro-N,N-dimethylbenzamide. Applied to 2-chloro-N,N-dimethylbenzamide, this method could achieve iodination at C6 with reduced environmental impact compared to traditional iodinating agents.

Industrial-Scale Considerations

Cost-Benefit Analysis of Chlorine Sources

Traditional chlorination agents like sulfonyl chloride (SO2Cl2) and hydrogen peroxide/HCl pose corrosion and safety risks. Patent CN101492387B reports a 95% yield using sulfonyl chloride, but the process requires costly corrosion-resistant equipment. In contrast, magnesium chloride offers a greener alternative, though iodination equivalents remain underdeveloped.

Solvent Selection and Recycling

Ethanol and water, highlighted in Patent CN115197085A as optimal solvents for chlorination, could reduce reliance on volatile organic compounds (VOCs) in iodination steps . Supercritical CO2 has also been explored for halogenation but shows limited efficacy for iodine due to solubility constraints.

Scientific Research Applications

2-Chloro-6-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the protein structure.

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Bromine and chlorine analogs are lighter and more commonly used in pesticidal applications .
  • Amide Group Variations : N,N-dimethylamide groups (as in the target compound) improve lipophilicity compared to N-phenyl or N-methyl analogs, which may affect bioavailability .

Structural and Conformational Differences

  • Dihedral Angles: In 2-amino-6-chloro-N-methylbenzamide, the dihedral angle between the benzene ring and the methylamide group is 68.39°, indicating a non-planar conformation that may reduce steric hindrance and influence hydrogen bonding . The iodine substituent in this compound could further distort the molecular plane due to its larger atomic radius.
  • Hydrogen Bonding: Analogs like 2-amino-6-chloro-N-methylbenzamide form N–H···O hydrogen bonds in crystal structures, stabilizing layered arrangements . The absence of an amino group in the target compound may limit such interactions, favoring hydrophobic or halogen-based bonding.

Biological Activity

2-Chloro-6-iodo-N,N-dimethylbenzamide is an organic compound belonging to the benzamide class, characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a dimethylamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.

The synthesis of this compound typically involves halogenation processes where N,N-dimethylbenzamide is treated with chlorine and iodine reagents. Common methods include the use of thionyl chloride for chlorination and iodine monochloride for iodination, often under solvent conditions such as dichloromethane at varying temperatures from room temperature to reflux .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity towards these targets. It may inhibit enzyme activity through stable complex formation with active sites or by inducing conformational changes in protein structures .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which is crucial for understanding its potential therapeutic applications.
  • Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting tumor cell growth, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exert anti-inflammatory effects, which may be relevant for developing treatments for inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that halogenated benzamides can effectively inhibit certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against breast cancer cells .
  • Mechanistic Insights : A study focusing on enzyme kinetics revealed that the compound could significantly reduce enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for drug development targeting specific pathways involved in cancer progression .
  • Comparison with Other Benzamides : Comparative studies between this compound and other halogenated benzamides (e.g., 4-Chloro-N,N-dimethylbenzamide) suggest enhanced biological activity due to the unique combination of chlorine and iodine substituents, which may influence their pharmacological profiles .

Data Summary Table

Biological Activity Mechanism Reference
Enzyme InhibitionBinding to active sites leading to reduced activity
Antitumor ActivityInduction of apoptosis in cancer cells
Anti-inflammatory EffectsModulation of inflammatory pathways

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Benzamide Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
IodinationI₂, HNO₃, H₂SO₄, 80°C7895Adapted from
ChlorinationCl₂ gas, FeCl₃, 50°C8297Adapted from
Amide FormationDMF, EDC/HCl, RT8598Adapted from

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Expect signals for aromatic protons at δ 7.3–8.1 ppm (split into doublets due to ortho/para substituents). N,N-dimethyl groups appear as singlets at δ 3.0–3.2 ppm. Coupling constants (J = 8–10 Hz) confirm substituent positions .
  • ¹³C NMR: Carbonyl (C=O) resonates at δ 165–170 ppm. Aromatic carbons adjacent to iodine (C-6) show upfield shifts (δ 110–120 ppm) due to heavy atom effects .
  • IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 600–700 cm⁻¹ (C-I and C-Cl stretches) .
  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 338 (calculated for C₉H₁₀ClIN₂O). Fragmentation peaks at m/z 167 (loss of I) and 132 (loss of Cl) confirm substituents .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:
Discrepancies often arise from solvent effects, steric hindrance, or incomplete DFT parameterization.

  • Iterative Refinement: Compare experimental kinetics (e.g., reaction rates in THF vs. DMSO) with DFT calculations (B3LYP/6-311+G(d,p)). Adjust solvation models (e.g., SMD) to match observed trends .
  • Steric Maps: Use molecular dynamics (MD) simulations to visualize steric clashes between iodine and adjacent substituents, which may hinder nucleophilic attack .
  • Validation: Cross-check computational results with X-ray crystallography (if available) or NOESY NMR to confirm spatial arrangements .

Advanced: How do iodine and chlorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Iodine’s strong electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic reactions. Chlorine’s inductive effect further enhances this polarization .
  • Steric Effects: The bulky iodine at position 6 hinders access to the ortho position, directing reactions to the para or meta sites.
  • Catalytic Systems: Pd-catalyzed Suzuki-Miyaura coupling requires bulky ligands (e.g., SPhos) to mitigate steric hindrance. Example conditions: 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₂CO₃, 80°C in dioxane/water (4:1) .

Q. Table 2: Reactivity Trends in Cross-Coupling Reactions

Reaction TypePreferred PositionCatalystYield (%)Reference
Suzuki-MiyauraPara (C-4)Pd/SPhos65Adapted from
Buchwald-HartwigMeta (C-5)Pd/XPhos58Adapted from

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation (PEL < 1 mg/m³).
  • PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
  • Waste Disposal: Halogenated waste must be stored in amber glass containers and incinerated at > 1200°C to avoid dioxin formation .

Advanced: Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Methodological Answer:
The planar benzamide core and halogen substituents make it a candidate for chiral induction.

  • Ligand Design: Introduce chiral auxiliaries (e.g., BINOL derivatives) at the amide nitrogen. Test enantioselectivity in aldol reactions (e.g., 20 mol% ligand, Ti(OiPr)₄, RT) .
  • Catalytic Poisoning Studies: As seen in ruthenium-catalyzed reductions, the amide group may selectively adsorb onto metal surfaces, altering reaction pathways. Monitor via in situ FTIR .

Basic: How to address discrepancies in reported melting points for this compound?

Methodological Answer:
Variations arise from polymorphism or impurities.

  • Recrystallization: Use gradient cooling (e.g., 5°C/min) in ethyl acetate/hexane.
  • DSC Analysis: Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorphic transitions. A sharp endotherm at 180–185°C indicates the stable form .

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